Butyl benzoate

Descripción general

Descripción

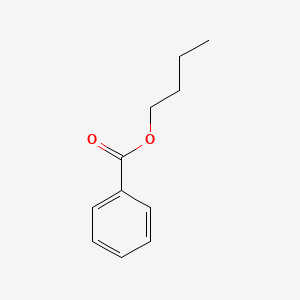

Butyl benzoate (C₆H₅COOCH₂CH₂CH₂CH₃, CAS RN 136-60-7) is an ester derived from benzoic acid and butanol. It is a colorless to pale yellow liquid with a mild, balsamic odor, naturally found in plants such as papaya and Hamamelis virginiana . Industrially, it serves as a plasticizer for cellulosic polymers, a solvent, and a component in consumer products like glow sticks . Under the EU’s REACH Regulation, it is manufactured or imported at 10–100 tonnes annually and is noted for its biodegradability and low toxicity .

Métodos De Preparación

Industrial-Scale Esterification of Benzoic Acid and n-Butanol

Reaction Mechanism and Catalytic Considerations

The esterification of benzoic acid with n-butanol proceeds via acid-catalyzed nucleophilic acyl substitution. Traditional methods employed homogeneous acids like sulfuric acid, but modern protocols favor solid acid catalysts such as sodium bisulfate (NaHSO₄) due to their reusability and reduced corrosion risks. Sodium bisulfate facilitates protonation of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by n-butanol. Water, a byproduct, is continuously removed via azeotropic distillation using excess n-butanol, shifting the equilibrium toward ester formation.

Optimized Two-Stage Alcohol Addition Protocol

A key innovation in patent CN103012151A involves a two-stage n-butanol addition to mitigate safety risks and improve efficiency:

- Initial Charge : A stoichiometric ratio of benzoic acid to n-butanol (1:1–1.4 mol/mol) is heated with 0.03–0.3 mol% NaHSO₄ at 100–160°C.

- Secondary Addition : Upon reaching 130–140°C, an equivalent mass of n-butanol is dripped into the reactor, maintaining reflux while preventing excessive vaporization.

This staged approach reduces initial reaction vigor, minimizes solvent loss, and shortens total reaction time to 1.5–5 hours, compared to conventional single-batch methods requiring 8–10 hours.

Table 1: Reaction Parameters and Yields from Patent Examples

| Example | Benzoic Acid (g) | n-Butanol (g) | NaHSO₄ (g) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 450 | 340 | 25.4 | 135–150 | 1.5 | 93 |

| 2 | 450 | 340 | 25.4 | 135–150 | 1.5 | 93.4 |

| 4 | 450 | 544 | 35.7 | 150 | 5 | 71.1* |

*Lower yield attributed to excessive n-butanol diluting reactants.

Post-Reaction Purification

Post-esterification steps ensure high purity:

- Neutralization : Crude product is treated with 1.5–5% (w/w) solid sodium carbonate (Na₂CO₃) at 60°C for 20 minutes, reducing residual benzoic acid to <0.1% (GC).

- Distillation : Short-path distillation under vacuum removes excess n-butanol, yielding >99.5% pure butyl benzoate with acid values below 0.08 mg KOH/g.

Alternative Synthesis via Benzoyl Chloride

Amine-Catalyzed Acylation

This compound can be synthesized by reacting benzoyl chloride (C₆H₅COCl) with n-butanol in dichloromethane, catalyzed by tertiary amines like triethylamine. The mechanism involves nucleophilic catalysis, where the amine abstracts a proton from the alcohol, generating a reactive alkoxide that attacks the acyl chloride.

Table 2: Comparison of Esterification and Acylation Methods

| Parameter | Esterification (Benzoic Acid) | Acylation (Benzoyl Chloride) |

|---|---|---|

| Catalyst | NaHSO₄ (solid acid) | Triethylamine (base) |

| Reaction Time | 1.5–5 h | Minutes (stopped-flow IR) |

| Yield | 93% | >95% (kinetically controlled) |

| Safety Concerns | Mild (non-corrosive) | HCl gas evolution |

| Industrial Scalability | High | Limited by HCl management |

While acylation offers faster kinetics, the need for acid chloride precursors and hazardous byproducts (HCl) limits its industrial adoption.

Thermodynamic and Kinetic Insights

Boiling Point and Purification

This compound’s boiling point of 522.2 K (249°C) necessitates vacuum distillation for efficient separation from n-butanol (boiling point 390.7 K). Patent data confirm that reduced-pressure distillation at 60–80°C achieves 99.6% purity with minimal thermal degradation.

Análisis De Reacciones Químicas

Butyl benzoate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Applications Overview

| Industry | Application |

|---|---|

| Fragrance and Flavor | Used as a solvent and fixative in perfumes and flavorings, enhancing scent and taste profiles. |

| Cosmetics | Functions as an emollient and solvent in creams and lotions, improving texture and application. |

| Pharmaceuticals | Serves as a solvent for active ingredients in topical medications, enhancing drug delivery. |

| Plastics and Polymers | Acts as a plasticizer, improving flexibility and durability of flexible plastics. |

| Textiles | Utilized as a dye carrier for polyester fibers, facilitating color application. |

| Food Industry | Approved by the FDA as an indirect food additive for adhesives; also used in flavoring agents. |

| Entomology | Employed in pesticide formulations as a penetrating agent. |

| Research Applications | Functions as a reagent or solvent in organic synthesis, aiding chemical reactions and compound development. |

Fragrance and Flavor Industry

Butyl benzoate is commonly used to enhance the scent profiles of perfumes due to its pleasant aroma. It acts as a fixative, helping to stabilize volatile fragrance components, thereby prolonging their presence in the final product .

Cosmetics

In cosmetic formulations, this compound serves dual purposes: it acts as an emollient that provides skin conditioning properties and as a solvent that helps dissolve other ingredients, ensuring uniform distribution within creams and lotions .

Pharmaceuticals

The pharmaceutical industry utilizes this compound primarily as a solvent for active pharmaceutical ingredients (APIs). Its ability to dissolve various compounds enhances the efficacy of topical medications by improving absorption through the skin .

Plastics and Polymers

As a plasticizer, this compound is integral to producing flexible plastics used in consumer goods. It enhances the material's flexibility and durability while maintaining performance under varying conditions .

Textiles

In textile manufacturing, this compound acts as a dye carrier for polyester fibers. This application is crucial for achieving vibrant colors and ensuring that dyes adhere effectively to fabrics .

Food Industry

This compound is recognized by the FDA as an indirect food additive used in adhesives that may contact food products. Additionally, it finds application in flavoring agents due to its fruity aroma .

Entomology

In agricultural practices, this compound is included in pesticide formulations where it functions as a penetrating agent, enhancing the effectiveness of active ingredients against pests .

Research Applications

This compound is frequently employed in laboratory settings for organic synthesis processes. Its role as a reagent or solvent facilitates various chemical reactions necessary for developing new compounds .

Case Study 1: Use in Cosmetic Formulations

A study demonstrated that incorporating this compound into sunscreen formulations improved the spreadability and overall sensory experience of the product without compromising UV protection efficacy.

Case Study 2: Fragrance Stability

Research indicated that perfumes containing this compound exhibited enhanced stability during storage compared to those without it, highlighting its role in prolonging fragrance longevity.

Mecanismo De Acción

The exact mechanism of action of butyl benzoate is not well-documented. as an ester, it is likely to interact with biological membranes and proteins, potentially affecting membrane fluidity and protein function. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Alkyl Benzoates

Physical and Chemical Properties

Butyl benzoate is practically insoluble in water, distinguishing it from shorter-chain esters like methyl or ethyl benzoate, which exhibit slightly higher water solubility due to reduced hydrophobicity. Its logP value (a measure of lipophilicity) is higher than methyl or ethyl benzoates but lower than longer-chain derivatives like pentadecyl benzoate .

Table 1: Key Properties of Selected Alkyl Benzoates

| Compound | Water Solubility | logP | Primary Uses |

|---|---|---|---|

| Methyl benzoate | Slightly soluble | ~1.96 | Fragrance, food additive |

| Ethyl benzoate | Low | ~2.64 | Solvent, flavoring agent |

| This compound | Practically insoluble | ~3.50 | Plasticizer, glow sticks, pest control |

| n-Pentyl benzoate | Insoluble | ~4.20 | Fragrance intermediate |

Pest Control

This compound demonstrates superior insecticidal efficacy. Against Aedes aegypti mosquitoes, its LD₅₀ (5.1 µg/adult female) is 14-fold lower than the least effective compound tested and significantly lower than n-pentyl benzoate (7.34 µg) and vinyl benzoate (10.7 µg) .

Table 2: LD₅₀ Values for Mosquito Control

| Compound | LD₅₀ (µg/adult female) |

|---|---|

| This compound | 5.1 |

| n-Pentyl benzoate | 7.34 |

| Vinyl benzoate | 10.7 |

Photodegradation Pathways

Under UV/TiO₂ systems, this compound forms as a degradation product of dibutyl phthalate (DBP), alongside mono-butyl phthalate and p-benzoquinone . Compared to butyl-o-hydroxybenzoate, it is a minor product during photolysis, indicating lower stability under high-energy photons . Further oxidation converts it to benzoic acid, a pathway shared with ethyl and methyl benzoates .

Acute Toxicity

- Oral LD₅₀ : this compound’s oral LD₅₀ in female rats is 5.14 g/kg, indicating low acute toxicity compared to ethyl benzoate, which causes musculoskeletal effects in guinea pigs at 1.25 mL/kg .

- Dermal Irritation : At 100% concentration, this compound is a grade 1 ocular irritant, comparable to methyl and ethyl benzoates but more irritating than isostearyl benzoate .

Table 3: Irritation and Sensitization Data

| Compound | Ocular Irritation | Dermal Irritation (100%) | Sensitization Threshold |

|---|---|---|---|

| Methyl benzoate | Grade 1 | Irritating | Not sensitizing (≤10%) |

| This compound | Grade 1 | Irritating | Data insufficient |

| Isostearyl benzoate | Non-irritant | Mild | Not sensitizing (≤2%) |

Regulatory Status

This compound’s classification varies by region:

- EU: Often self-classified as "Skin Irritant 2" and "Eye Irritant 2," though manufacturers frequently label it as non-dangerous .

Environmental Impact

This compound is biodegradable and non-persistent, contrasting with phthalates like dimethyl phthalate, which exhibit higher environmental persistence . Its photodegradation products (e.g., benzoic acid) are less toxic than intermediates like butyl (2E,4E)-7-oxohepta-2,4-dienoate, a ring-opening byproduct of DBP degradation .

Actividad Biológica

Butyl benzoate (C11H14O2), a colorless liquid with a sweet, fruity odor, is an ester derived from benzoic acid and butanol. It has various applications, including as a solvent, fragrance, and antimicrobial agent. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 136-60-7

- Physical State : Colorless liquid

- Boiling Point : 250 °C

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it useful in food preservation and pharmaceuticals. Studies have demonstrated its effectiveness against a range of microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.3% |

| Candida albicans | 0.4% |

| Bacillus subtilis | 0.6% |

These results indicate that this compound can inhibit the growth of various pathogens at relatively low concentrations, suggesting its potential as a natural preservative in food products .

Case Studies

- Food Preservation : A study conducted on the use of this compound as a food preservative showed significant reductions in microbial load in meat products treated with this compound. The treated samples exhibited extended shelf life compared to untreated controls, highlighting its efficacy in food safety .

- Pharmaceutical Applications : Research into the formulation of topical antimicrobial agents has revealed that this compound can enhance the stability and efficacy of active ingredients against skin pathogens. Its incorporation into creams and ointments has shown improved antimicrobial activity compared to formulations without it .

- Plant Metabolite : Investigations into the presence of this compound in Carica papaya (papaya) have uncovered its role as a plant metabolite with potential health benefits. Extracts containing this compound were found to possess anti-inflammatory and antioxidant properties, suggesting therapeutic applications in traditional medicine .

The antimicrobial action of this compound is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, it may interfere with metabolic processes within the cells, inhibiting growth and reproduction .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts at the molecular level with microbial targets. These studies suggest that its aromatic structure allows for effective binding to active sites on microbial enzymes, enhancing its inhibitory effects .

Table 2: Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Enzyme A | -8.5 | Hydrogen bonds |

| Enzyme B | -9.2 | Hydrophobic interactions |

| Enzyme C | -7.8 | Ionic interactions |

The binding energy values indicate strong interactions between this compound and target proteins, which correlate with observed biological activity .

Propiedades

IUPAC Name |

butyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFPSYPOVKYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040694 | |

| Record name | Butyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Insoluble in water; [Hawley] | |

| Record name | Benzoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (107 °C) (OPEN CUP) | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER, SOL IN ALCOHOL, ETHER AND ACETONE, MISCIBLE WITH OILS AND HYDROCARBONS, Water solubility of 59 mg/l. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.00 @ 20 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.15 (AIR= 1) | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.01 mm Hg at 25 °C. | |

| Record name | Butyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

THICK, OILY LIQUID, COLORLESS LIQUID | |

CAS No. |

136-60-7 | |

| Record name | Butyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TGZ0D0O8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.